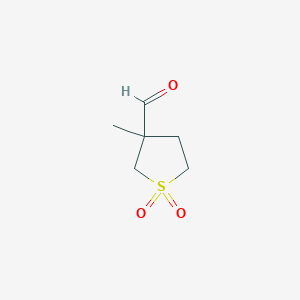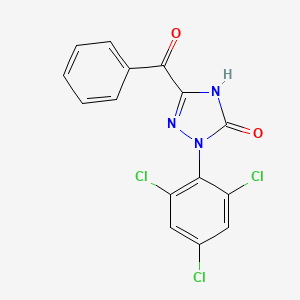
3-Methyltetrahydrothiophene-3-carbaldehyde 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyltetrahydrothiophene-3-carbaldehyde 1,1-dioxide: is a chemical compound with the molecular formula C6H10O3S and a molecular weight of 162.2 g/mol . This compound is known for its unique structural properties, which have attracted significant interest from researchers in various fields.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methyltetrahydrothiophene-3-carbaldehyde 1,1-dioxide is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing heterocycles and other complex molecules.
Biology and Medicine:
Industry: In the industrial sector, it is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyltetrahydrothiophene-3-carbaldehyde 1,1-dioxide typically involves the reaction of 3-methyltetrahydrothiophene with an oxidizing agent to introduce the 1,1-dioxide functionality. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the compound is produced at a commercial scale with consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyltetrahydrothiophene-3-carbaldehyde 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the aldehyde group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the aldehyde group under mild conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Corresponding sulfide compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 3-Methyltetrahydrothiophene-3-carbaldehyde 1,1-dioxide involves its interaction with various molecular targets, primarily through its aldehyde and sulfone functionalities. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their activity and function .
Comparación Con Compuestos Similares
- 3-Methyltetrahydrothiophene 1,1-dioxide
- 3-Methylsulfolane
- 3-Methylthiolane 1,1-dioxide
Uniqueness: 3-Methyltetrahydrothiophene-3-carbaldehyde 1,1-dioxide is unique due to the presence of both an aldehyde group and a sulfone group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in synthetic chemistry .
Propiedades
IUPAC Name |
3-methyl-1,1-dioxothiolane-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-6(4-7)2-3-10(8,9)5-6/h4H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEQCESDDUXRAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-isopropylphenyl)-2-oxoacetamide](/img/structure/B2872225.png)
![N-(4-acetylphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2872227.png)
![3-ethyl-9-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2872229.png)

![ethyl 2-{[3,5-bis(trifluoromethyl)phenyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B2872231.png)
![N-((4-hydroxychroman-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2872233.png)
![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2872235.png)
![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride](/img/structure/B2872236.png)
![N-cyclopentyl-4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)benzamide](/img/structure/B2872240.png)


![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid](/img/structure/B2872246.png)
![Methyl N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2872247.png)
![Ethyl 4-[(1-methylpyrazol-4-yl)amino]pyridine-3-carboxylate](/img/structure/B2872248.png)
